

Spectroscopic Analysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]oxazole-2(3H)-thione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a robust resource for the characterization and structural elucidation of **4-Methoxybenzo[d]oxazole-2(3H)-thione** and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**. These predictions are derived from the analysis of benzoxazole-2-thione, anisole, and other substituted benzoxazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.0 - 11.5	br s	N-H
~7.0 - 7.2	t	H-6
~6.7 - 6.9	d	H-5
~6.6 - 6.8	d	H-7
~3.8 - 3.9	s	-OCH ₃

Solvent: DMSO-d₆ br s = broad singlet, t = triplet, d = doublet, s = singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Chemical Shift (δ) ppm	Assignment
~180 - 185	C=S (C-2)
~148 - 152	C-4
~140 - 145	C-7a
~125 - 130	C-5a
~115 - 120	C-6
~105 - 110	C-5
~100 - 105	C-7
~55 - 60	-OCH ₃

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3200	Medium	N-H stretch
~3000 - 3100	Medium	Aromatic C-H stretch
~2850 - 2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600 - 1620	Strong	C=C aromatic ring stretch
~1450 - 1550	Strong	Aromatic ring vibrations
~1250 - 1350	Strong	C=S stretch (Thione)
~1200 - 1250	Strong	Asymmetric C-O-C stretch (Aryl ether)
~1000 - 1050	Strong	Symmetric C-O-C stretch (Aryl ether)

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and FT-IR spectra, applicable to **4-Methoxybenzo[d]oxazole-2(3H)-thione** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

- Weigh approximately 10-20 mg of the purified **4-Methoxybenzo[d]oxazole-2(3H)-thione**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is crucial for obtaining high-resolution spectra.
- Transfer the solution into a clean, dry 5 mm NMR tube.

- If necessary, filter the solution to remove any particulate matter that could degrade spectral quality.

Data Acquisition Parameters (^1H NMR):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

Data Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a DTGS or MCT detector.

Sample Preparation (KBr Pellet Method):

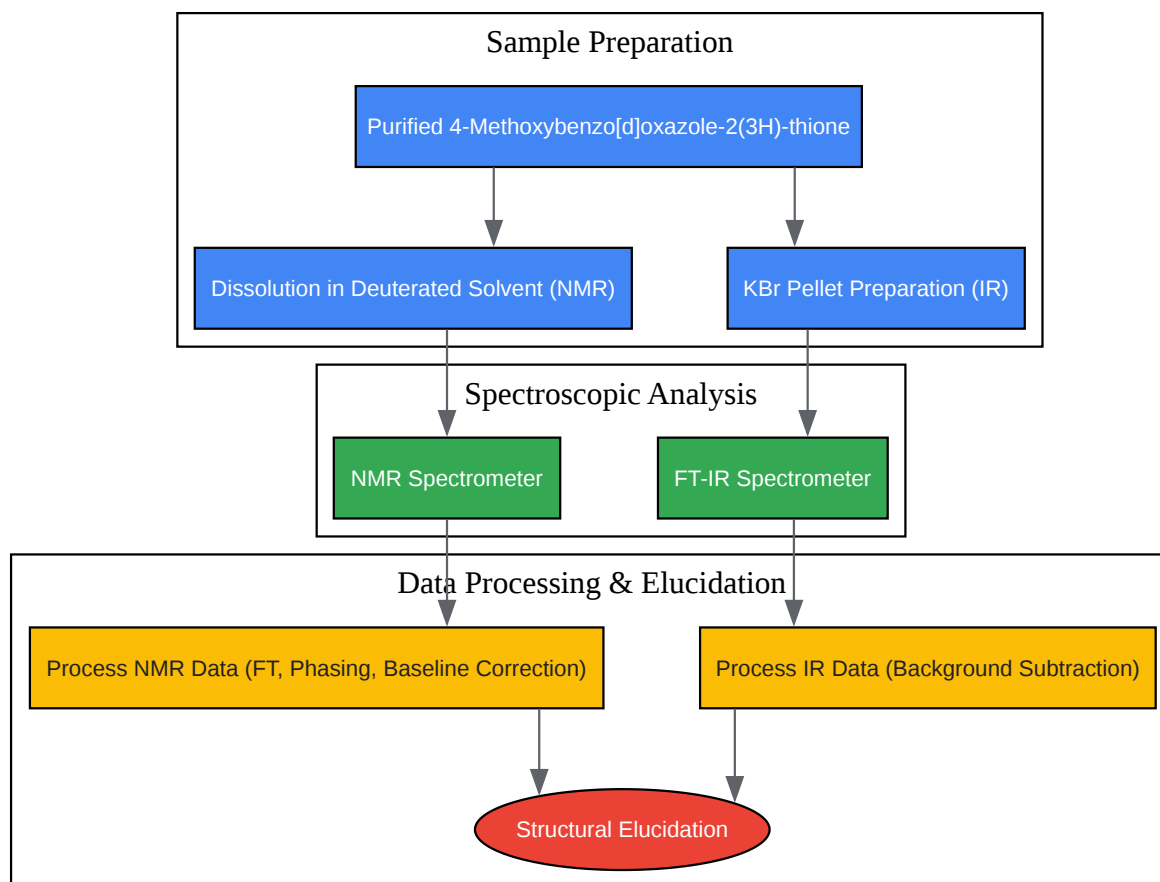
- Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Ensure a fine, homogeneous mixture is obtained.
- Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to scanning the sample.

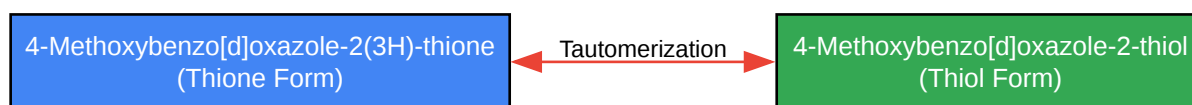
Visualization of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate important logical relationships and experimental workflows relevant to the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.



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Caption: Workflow for the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.



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